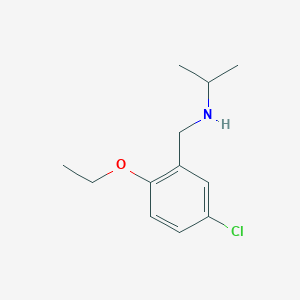![molecular formula C23H23N5O2 B275906 ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE](/img/structure/B275906.png)
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamine core substituted with methoxy, phenyl, and tetrazolyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the appropriate benzylamine derivative and introduce the methoxy and tetrazolyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylamine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) and solvents such as DMF or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups can produce amines.
Aplicaciones Científicas De Investigación
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazolyl group can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in biological systems. The methoxy and phenyl groups may contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE: Unique due to its combination of methoxy, phenyl, and tetrazolyl groups.
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-chlorobenzyl)amine: Similar structure but with a chloro group instead of a methyl group.
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-ethylbenzyl)amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of methoxy, phenyl, and tetrazolyl groups provides a distinct profile that can be exploited in various applications.
Propiedades
Fórmula molecular |
C23H23N5O2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C23H23N5O2/c1-17-8-10-18(11-9-17)15-24-16-19-12-13-21(22(14-19)29-2)30-23-25-26-27-28(23)20-6-4-3-5-7-20/h3-14,24H,15-16H2,1-2H3 |
Clave InChI |
KXHOPXQLXPSXLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
SMILES canónico |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275823.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275825.png)
PHENYL]FURAN-2-YL}METHYL)AMINE](/img/structure/B275827.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275829.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine](/img/structure/B275831.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B275832.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B275834.png)

methanamine](/img/structure/B275839.png)
![N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine](/img/structure/B275841.png)
![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
PHENYL]FURAN-2-YL}METHYL)AMINE](/img/structure/B275846.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275847.png)
